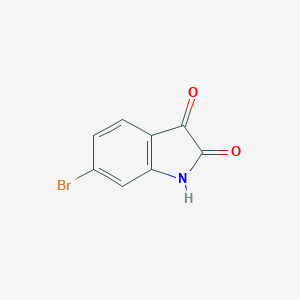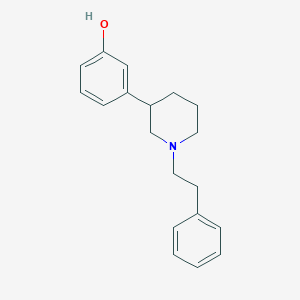
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)-, also known as SKF 82958, is a selective dopamine D1 receptor agonist. It is widely used in scientific research for its ability to selectively activate the dopamine D1 receptor.
Mecanismo De Acción
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- selectively activates the dopamine D1 receptor by binding to the receptor and inducing a conformational change. This conformational change activates intracellular signaling pathways, leading to the release of neurotransmitters such as glutamate and GABA. The activation of the dopamine D1 receptor has been shown to play a role in various physiological and behavioral processes, including learning and memory, reward, and drug addiction.
Efectos Bioquímicos Y Fisiológicos
The activation of the dopamine D1 receptor by Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and GABA, which play a role in learning and memory. It has also been shown to increase the release of dopamine, which plays a role in reward and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- in lab experiments is its ability to selectively activate the dopamine D1 receptor. This allows researchers to study the specific effects of dopamine D1 receptor activation on various physiological and behavioral processes. One limitation of using Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- in lab experiments is its potential to interact with other receptors or signaling pathways, leading to unintended effects.
Direcciones Futuras
There are several future directions for the use of Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- in scientific research. One direction is to study the effects of dopamine D1 receptor activation on specific brain regions and circuits. Another direction is to study the effects of dopamine D1 receptor activation on different neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the development of more selective dopamine D1 receptor agonists could lead to new insights into the role of the dopamine D1 receptor in various physiological and behavioral processes.
Métodos De Síntesis
The synthesis of Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- involves several steps. The first step involves the reaction of 1-(2-phenylethyl)piperidine with 3,4-dihydroxybenzaldehyde in the presence of acetic acid to form the Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 3,4-dihydroxybenzyl alcohol in the presence of acetic acid to form Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)-.
Aplicaciones Científicas De Investigación
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- is widely used in scientific research for its ability to selectively activate the dopamine D1 receptor. It has been used to study the role of the dopamine D1 receptor in various physiological and behavioral processes, including learning and memory, reward, and drug addiction. It has also been used to study the effects of dopamine D1 receptor activation on the release of neurotransmitters such as glutamate and GABA.
Propiedades
Número CAS |
19725-24-7 |
|---|---|
Nombre del producto |
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- |
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
3-[1-(2-phenylethyl)piperidin-3-yl]phenol |
InChI |
InChI=1S/C19H23NO/c21-19-10-4-8-17(14-19)18-9-5-12-20(15-18)13-11-16-6-2-1-3-7-16/h1-4,6-8,10,14,18,21H,5,9,11-13,15H2 |
Clave InChI |
HGPMWSZMWSQMKY-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
SMILES canónico |
C1CC(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Sinónimos |
3-(3-hydroxyphenyl)-N-(2-phenethyl)piperidine 3-phenethyl-PP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



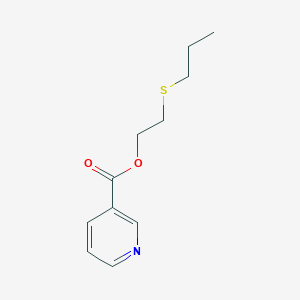
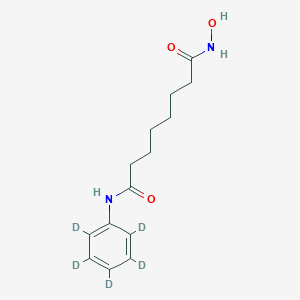
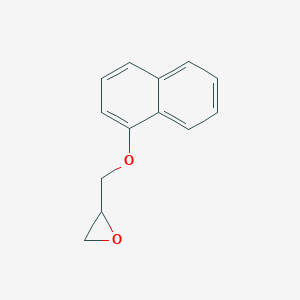
![3-[2-Hydroxyethyl(methyl)amino]propan-1-ol](/img/structure/B21385.png)
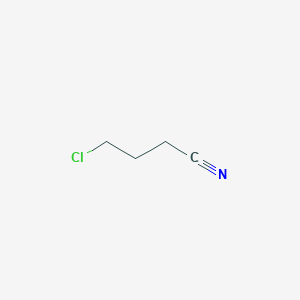
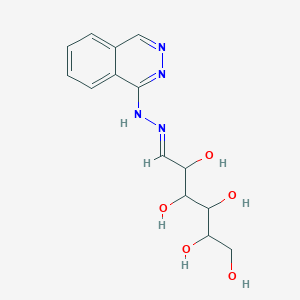
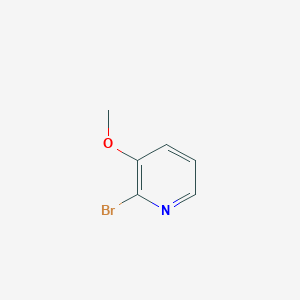
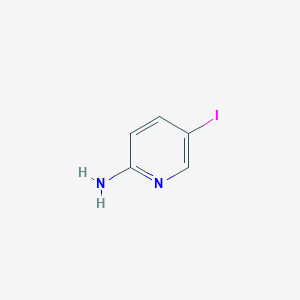
![3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21401.png)
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B21404.png)
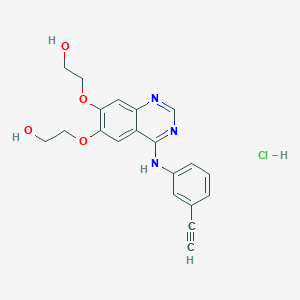
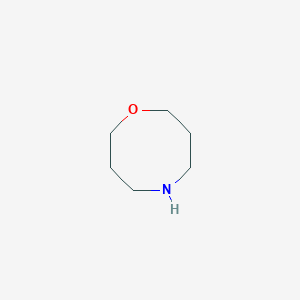
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-[[(Z)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21407.png)
